3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione 3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 313470-30-3
VCID: VC21436805
InChI: InChI=1S/C20H26N4O2S/c1-14(2)11-13-27-20-21-17-16(18(25)22-19(26)23(17)3)24(20)12-7-10-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,22,25,26)
SMILES: CC(C)CCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C
Molecular Formula: C20H26N4O2S
Molecular Weight: 386.5g/mol

3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione

CAS No.: 313470-30-3

Cat. No.: VC21436805

Molecular Formula: C20H26N4O2S

Molecular Weight: 386.5g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione - 313470-30-3

Specification

CAS No. 313470-30-3
Molecular Formula C20H26N4O2S
Molecular Weight 386.5g/mol
IUPAC Name 3-methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione
Standard InChI InChI=1S/C20H26N4O2S/c1-14(2)11-13-27-20-21-17-16(18(25)22-19(26)23(17)3)24(20)12-7-10-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,22,25,26)
Standard InChI Key MAVQZXGRCVDXQK-UHFFFAOYSA-N
SMILES CC(C)CCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C
Canonical SMILES CC(C)CCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C

Introduction

Structural Properties and Chemical Characteristics

The compound 3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione represents a distinct chemical entity with well-defined structural properties. This section provides a detailed examination of its molecular structure, chemical identifiers, and physical properties that are essential for understanding its behavior in various chemical and biological contexts.

Molecular Structure

3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione possesses a purine core with specific functional group substitutions. The purine scaffold, a heterocyclic aromatic compound consisting of a pyrimidine ring fused to an imidazole ring, serves as the foundation of this molecule. This compound features three key substitutions: a methyl group at position 3, a 3-methylbutylsulfanyl group at position 8, and a 3-phenylpropyl group at position 7. Additionally, it contains two carbonyl groups at positions 2 and 6, characteristic of purine-2,6-diones or xanthine derivatives.

The molecular formula of the compound is C20H26N4O2S, indicating its composition of 20 carbon atoms, 26 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom. This complex structure contributes to its unique chemical reactivity and potential biological activities.

Chemical Identifiers

For precise identification and reference in scientific literature and databases, 3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione is associated with several standardized chemical identifiers, as presented in Table 1.

Table 1: Chemical Identifiers of 3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione

Identifier TypeValue
CAS Number313470-30-3
IUPAC Name3-methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione
Standard InChIInChI=1S/C20H26N4O2S/c1-14(2)11-13-27-20-21-17-16(18(25)22-19(26)23(17)3)24(20)12-7-10-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,22,25,26)
Standard InChIKeyMAVQZXGRCVDXQK-UHFFFAOYSA-N
SMILESCC(C)CCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C
PubChem Compound ID981121

Chemical Synthesis and Availability

Understanding the synthetic routes and commercial availability of 3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione is essential for researchers interested in utilizing this compound for various applications. This section explores what is known about its synthesis and current market presence.

Synthetic Approaches

  • Formation of the purine scaffold

  • Introduction of the methyl group at position 3

  • Attachment of the 3-methylbutylsulfanyl group at position 8

  • Addition of the 3-phenylpropyl group at position 7

Similar compounds, such as 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione, have been synthesized and characterized, suggesting established methodologies for purine-2,6-dione derivatives .

Related Compounds and Structural Analogues

Examining structurally related compounds can provide valuable insights into the potential properties and applications of 3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione. This section compares this compound with other purine derivatives identified in the search results.

Comparison with Other Purine-2,6-dione Derivatives

Several structurally related compounds were identified in the search results, as summarized in Table 3.

Table 3: Comparison of 3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione313470-30-3C20H26N4O2S386.5 g/molReference compound
8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione666816-98-4C10H9BrN4O2297.11 g/molContains a bromo group at position 8 and a butynyl group at position 7
7(4-CL-BENYZL)-3-METHYL-8-(3-PHENYL-PROPYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONENot specifiedNot specifiedNot specifiedContains a 4-chlorobenzyl group at position 7 and a 3-phenylpropylsulfanyl group at position 8

These structural analogues share the core purine-2,6-dione scaffold but differ in their substitution patterns, which can significantly impact their physicochemical properties and biological activities .

Functional Group Significance

The various functional groups present in these related compounds may confer different properties:

  • The 3-methyl group: Common across these compounds, this substitution at the N3 position of the purine ring may influence the compound's solubility and receptor binding characteristics.

  • Sulfanyl groups (position 8): The 3-methylbutylsulfanyl group in our target compound versus the 3-phenylpropylsulfanyl group in the related compound may result in different lipophilicity and binding affinity profiles.

  • Position 7 substitutions: The 3-phenylpropyl group in our target compound versus the 2-butyn-1-yl group or 4-chlorobenzyl group in related compounds likely impacts molecular recognition and interaction with biological targets.

These structural variations within the purine-2,6-dione family enable the fine-tuning of pharmacological properties, potentially leading to compounds with optimized efficacy and safety profiles for specific therapeutic applications .

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